molecular formula C9H5F3N2O B1417423 2-(Trifluoromethyl)quinazolin-4-ol CAS No. 26059-81-4

2-(Trifluoromethyl)quinazolin-4-ol

Cat. No. B1417423
CAS RN: 26059-81-4
M. Wt: 214.14 g/mol
InChI Key: LOKVXDVFZJAQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H5F3N2O . It is a white solid and its CAS number is 83800-83-3 .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)quinazolin-4-ol can be achieved through various methods. One such method involves the FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Molecular Structure Analysis

The molecular weight of 2-(Trifluoromethyl)quinazolin-4-ol is 214.14 . The InChI code is 1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) .


Chemical Reactions Analysis

Quinazolinones, including 2-(Trifluoromethyl)quinazolin-4-ol, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions . They can also undergo radical methylation/sp3 C-H amination/oxidation reactions .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinazolin-4-ol is a white solid . Its molecular weight is 214.14 and its molecular formula is C9H5F3N2O . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Anticancer Agent Development

The compound has been explored for its potential as an anticancer agent . Derivatives of 2-(Trifluoromethyl)quinazolin-4-ol have shown promising results as Werner helicase inhibitors . These inhibitors can play a crucial role in the treatment of cancers characterized by genomic instability. For instance, certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as PC3, K562, and HeLa .

Tubulin Polymerization Inhibition

Research indicates that some N-aryl derivatives of 2-(Trifluoromethyl)quinazolin-4-ol can inhibit tubulin polymerization . This action disrupts cellular microtubule networks, which is vital for cell division. Consequently, these compounds can induce cell cycle arrest in leukemia cells at the G2/M phase and promote apoptosis .

Angiogenesis Inhibition

The same derivatives that affect tubulin polymerization have also been noted to possess anti-angiogenic properties . By inhibiting angiogenesis, they can prevent the formation of new blood vessels, which is a critical process for tumor growth and metastasis .

Synthesis of Quinazolinone Derivatives

2-(Trifluoromethyl)quinazolin-4-ol serves as a precursor in the synthesis of quinazolinone derivatives . These derivatives have a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antibacterial properties .

Palladium-Catalyzed Reactions

The compound has been used in palladium-catalyzed carbonylative synthesis of quinazolinones . This method involves a three-component reaction that offers a more efficient strategy compared to traditional homogeneous catalysis and highlights the compound’s versatility in organic synthesis .

DNA Damage Response Modulation

Due to its potential to modulate the DNA damage response (DDR), 2-(Trifluoromethyl)quinazolin-4-ol derivatives could be used to maintain genomic integrity and restore cell homeostasis under conditions of DNA damage and replication stress .

Future Directions

The future directions for the research and development of 2-(Trifluoromethyl)quinazolin-4-ol could involve exploring its potential biological activities and therapeutic applications, given the wide range of biological activities exhibited by quinazolinone derivatives . Additionally, the development of novel synthesis methods and the study of its chemical reactions could also be areas of future research .

Mechanism of Action

Target of Action

The primary target of the compound 2-(Trifluoromethyl)quinazolin-4-ol is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic stability and integrity . It is involved in DNA repair and replication, and its inhibition can lead to genomic instability, promoting the accumulation of mutations and rapid growth of tumor cells .

Mode of Action

2-(Trifluoromethyl)quinazolin-4-ol interacts with its target, the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to DNA damage and replication stress . As a result, there is an accumulation of mutations and an increase in tumor heterogeneity .

Biochemical Pathways

The action of 2-(Trifluoromethyl)quinazolin-4-ol affects several biochemical pathways. Primarily, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . By inhibiting the WRN helicase, 2-(Trifluoromethyl)quinazolin-4-ol disrupts this pathway, leading to genomic instability .

Pharmacokinetics

It is known that the 2-position of quinazoline compounds may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone, which can cause nephrotoxicity .

Result of Action

The molecular and cellular effects of 2-(Trifluoromethyl)quinazolin-4-ol’s action include the disruption of cellular microtubule networks, promotion of cell cycle arrest at the G2/M phase, and induction of cell apoptosis . Additionally, it has been shown to inhibit angiogenesis .

properties

IUPAC Name

2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVXDVFZJAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351519
Record name 2-(trifluoromethyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26059-81-4
Record name 2-(trifluoromethyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Trifluoroacetamido)benzamide (73.0 g, 0.31 mole) was heated in ethylene glycol (150 ml) in an oil bath with stirring. The amide dissolved at around 130° and product began to precipitate out at 150°. The temperature was held at 150° for a further 1 hour before cooling. The solid was filtered off washing well with cold water to give the product, 55.7 g (84%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)quinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)quinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)quinazolin-4-ol
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)quinazolin-4-ol
Reactant of Route 5
2-(Trifluoromethyl)quinazolin-4-ol
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)quinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.